Cas no 1016-09-7 (1,1'-(Methoxymethylene)bisbenzene)

1,1'-(Methoxymethylene)bisbenzene structure
1016-09-7 structure
Product Name:1,1'-(Methoxymethylene)bisbenzene
CAS No:1016-09-7
MF:C14H14O
MW:198.260364055634
CID:233668
PubChem ID:219159
Update Time:2025-04-19

1,1'-(Methoxymethylene)bisbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1'-(methoxymethylene)bis-
    • [methoxy(phenyl)methyl]benzene
    • Diphenyl(methoxy)methane
    • (methoxymethylene)dibenzene
    • 1,1-diphenylmethoxymethane
    • AC1L565V
    • AC1Q55VJ
    • benzhydrol methyl ether
    • CTK4A0012
    • DIPHENYLMETHYL METHYL ETHER
    • diphenylmethyl(methyl)ether
    • Ether, methyl diphenylmethyl
    • methyl diphenycarbinyl ether
    • NSC75
    • SureCN461448
    • Methoxydiphenylmethane
    • Methyl benzhydryl ether
    • (Diphenylmethyl) methyl ether
    • Methyl (diphenylmethyl) ether
    • 1,1'-(Methoxymethylene)bisbenzene
    • (methoxy-phenylmethyl)benzene
    • IBNWKIKUJJNBKG-UHFFFAOYSA-N
    • [Methoxy(phenyl)methyl]benzene #
    • Benzene, 1,1'-(methoxymethylene)bis-
    • NSC 75
    • AKOS024324655
    • UNII-B7J6LM596Y
    • DTXSID90906385
    • SCHEMBL461447
    • 1,1'-(Methoxymethylene)bis[benzene]
    • NSC-75
    • 1,1'-(Methoxymethylene)dibenzene
    • B7J6LM596Y
    • benzhydryl methyl ether
    • SCHEMBL461448
    • 1,1'-(METHOXYMETHYLENE)BIS(BENZENE)
    • 1016-09-7
    • SCHEMBL13389484
    • Inchi: 1S/C14H14O/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
    • InChI Key: IBNWKIKUJJNBKG-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.10452
  • Monoisotopic Mass: 198.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23
  • LogP: 3.42240

1,1'-(Methoxymethylene)bisbenzene Pricemore >>

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